![molecular formula C8H12BrN3 B2380773 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2378502-79-3](/img/structure/B2380773.png)
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of quinoline-3-carboxaldehyde with triethylamine, magnesium sulfate, and 2,3-dibromopropylamine hydrobromide . The reaction mixture is stirred under microwave irradiation, then poured into water and extracted with dichloromethane . The resulting crude imine products are used for the subsequent reaction step .Molecular Structure Analysis
The molecular weight of “4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole” is 230.109. Further details about the molecular structure are not available in the search results.Scientific Research Applications
Polyamine Synthesis and Polymerization
The aziridine ring in EN300-7457138 serves as a building block for polyamines through anionic and cationic ring-opening polymerization. Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, resulting polymers find applications in several areas:
- Non-viral Gene Transfection : The unique structure of these polymers allows for efficient gene delivery .
Biologically Relevant Compounds
EN300-7457138’s aziridine ring resembles the structure of biologically relevant compounds, including mitomycins, porfiromycin, and azinomycins. These natural products exhibit antiproliferative or antibacterial activity, making EN300-7457138 a promising scaffold for drug development .
Sodium-Ion Battery Materials
While not directly related to EN300-7457138, research on sodium-ion batteries (Na-ion batteries) has gained momentum. Investigating novel cathode, anode, and electrolyte materials contributes to the practical application of these energy storage devices. Although EN300-7457138 is not a direct component, understanding its properties may inspire similar materials for Na-ion batteries .
Nitrogen Atom Deletion Reagents
EN300-7457138 shares similarities with Prof. Levin’s “nitrogen-deleting” reagent, which allows for skeletal editing of organic molecules by nitrogen atom removal. While this specific application doesn’t directly involve EN300-7457138, it highlights the broader field of nitrogen atom manipulation in organic synthesis .
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to wear protective clothing and use only in a well-ventilated area .
properties
IUPAC Name |
4-[[2-(bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-11-4-7(3-10-11)5-12-6-8(12)2-9/h3-4,8H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQGWICOAZGCAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)


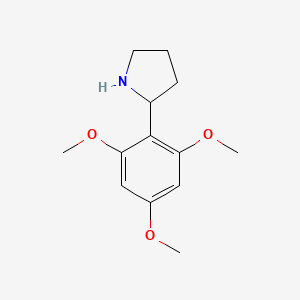
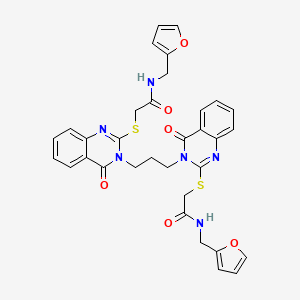
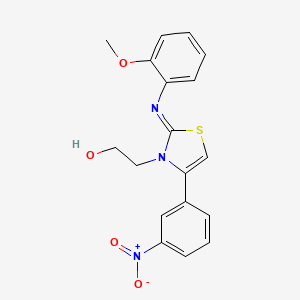
![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)

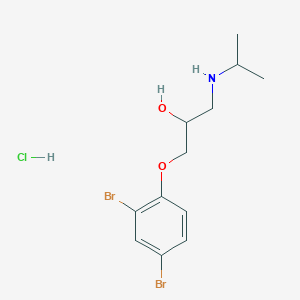
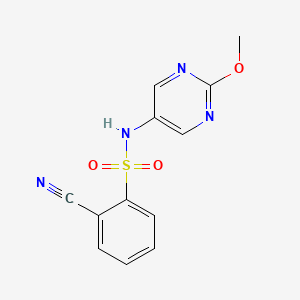
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)